Chemical properties and structure of 1-Bromo-2-tosylbenzene
Chemical properties and structure of 1-Bromo-2-tosylbenzene
This technical guide details the chemical architecture, synthesis, and reactivity of 1-Bromo-2-tosylbenzene (chemically known as 2-Bromophenyl p-tolyl sulfone ). This compound serves as a critical "ortho-functionalized" linchpin in medicinal chemistry, particularly for the synthesis of complex diaryl sulfones and heterocycles via nucleophilic aromatic substitution (
A Versatile Ortho-Functionalized Scaffold for Drug Discovery
Part 1: Executive Summary & Molecular Architecture
1-Bromo-2-tosylbenzene is a bifunctional building block characterized by the juxtaposition of a halogen (bromine) and a strong electron-withdrawing sulfonyl group (
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 1-Bromo-2-[(4-methylphenyl)sulfonyl]benzene |
| Common Name | 2-Bromophenyl p-tolyl sulfone |
| Molecular Formula | |
| Molecular Weight | 311.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Electronic Character | Highly electron-deficient arene (due to |
| Key Reactivity |
Part 2: Synthetic Methodologies
The synthesis of 1-Bromo-2-tosylbenzene must be approached with regio-control in mind. Direct sulfonation of bromobenzene often yields the para isomer. Therefore, stepwise construction or metal-catalyzed coupling is required.
Method A: The Sulfide Oxidation Route (High Fidelity)
This is the most robust protocol, avoiding isomer separation issues. It proceeds via the formation of a sulfide intermediate followed by exhaustive oxidation.
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Thioether Formation: Reaction of 2-Bromothiophenol with 4-Iodotoluene (catalyzed by CuI) or p-Tolyl boronic acid (Chan-Lam coupling).
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Oxidation: Conversion of the sulfide to the sulfone using
-CPBA or Oxone.
Detailed Protocol: Oxidation of 1-Bromo-2-(p-tolylthio)benzene
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Reagents: 1-Bromo-2-(p-tolylthio)benzene (1.0 equiv),
-Chloroperbenzoic acid ( -CPBA, 2.5 equiv), Dichloromethane (DCM). -
Procedure:
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Dissolve the sulfide precursor in DCM (0.1 M concentration) and cool to 0 °C.
-
Add
-CPBA portion-wise over 20 minutes to control exotherm. -
Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Sulfide
> Sulfone ). -
Quench: Add saturated aqueous
to destroy excess peroxide, followed by saturated to neutralize acid. -
Isolation: Extract with DCM, dry over
, and recrystallize from Ethanol/Hexanes.
-
Method B: Copper-Catalyzed Sulfinylation (Direct Coupling)
A more modern approach utilizing sodium sulfinates, avoiding the smell and handling of thiols.
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Substrates: 1-Bromo-2-iodobenzene + Sodium p-toluenesulfinate.
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Catalyst: CuI (10 mol%), L-Proline (20 mol%).
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Conditions: DMSO, 80–100 °C, 12 hours.
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Mechanism: The iodine is selectively displaced due to the weaker C-I bond compared to C-Br, leaving the ortho-bromo motif intact.
Part 3: Reactivity & Mechanistic Pathways
The utility of 1-Bromo-2-tosylbenzene lies in its divergent reactivity . The sulfonyl group acts as an "electronic activator" for the bromine, enabling reactions that unactivated aryl bromides cannot undergo.
Nucleophilic Aromatic Substitution ( )
The
Transition Metal Cross-Coupling
The C-Br bond remains active for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the installation of biaryl systems while retaining the sulfone moiety for biological activity (e.g., in HIV NNRTIs or glucokinase activators).
Benzyne Generation (The "Aryne" Pathway)
Treatment with strong lithium bases (e.g.,
Reactivity Visualization
Figure 1: Divergent synthetic pathways available from the 1-Bromo-2-tosylbenzene scaffold.
Part 4: Experimental Data & Safety
Quantitative Solubility & Stability
| Solvent | Solubility (25°C) | Stability |
| Dichloromethane | > 100 mg/mL | Stable (Weeks) |
| DMSO | > 50 mg/mL | Stable (Months) |
| Water | < 0.1 mg/mL | N/A |
| Acid (1M HCl) | Insoluble | Resistant to hydrolysis |
| Base (1M NaOH) | Insoluble | Potential |
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
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Handling: Use local exhaust ventilation. Avoid contact with strong oxidizing agents.
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Storage: Store in a cool, dry place. Keep container tightly closed.
Part 5: References
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Synthesis of Diaryl Sulfones via Coupling:
-
Willis, M. C., et al. "Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO." Chemistry – A European Journal, 2013.
-
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Oxidation Protocols for Sulfides:
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Drabowicz, J., et al. "Oxidative conversions of organosulfur compounds." Organic Preparations and Procedures International, 2018.
-
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Nucleophilic Aromatic Substitution Mechanisms:
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
-
-
Benzyne Precursors:
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Bronner, S. M., et al. "Benzyne formation from o-halo sulfinates." Journal of the American Chemical Society, 2014.
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